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Compound of Interest

Compound Name: Reactive Black 31

Cat. No.: B1172413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used

for the analysis of Reactive Black 31 (RB 31), a widely used disazo reactive dye in the textile

industry. Understanding its structural and chemical properties through spectroscopic analysis is

crucial for quality control, environmental monitoring, and the study of its degradation pathways.

Compound Identification and Properties
Reactive Black 31 is a complex, water-soluble dye known for its high fixation efficiency on

cellulosic fibers. Its chemical structure contains two azo groups (–N=N–), which act as the

primary chromophore, and multiple sulfonate groups (–SO₃H) that ensure its solubility in water.

Identifier Value Citation

Chemical Name C.I. Reactive Black 31 [1][2]

CAS Number 12731-63-4 [1][3]

Molecular Formula
C₂₉H₁₈CuN₆Na₄O₁₇S₄ or

C₂₉H₂₀N₆O₁₇S₄·4Na
[1][3]

Molecular Weight
~1006.25 g/mol (for the copper

complex)
[1]

Class Disazo Reactive Dye [1]
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Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for Reactive Black 31, based

on analyses of the dye itself and closely related compounds like Reactive Black 5 (RB 5), which

shares significant structural similarities.

Table 2.1: UV-Visible Spectroscopy Data
Parameter Wavelength (λmax) Assignment Citation

Primary Visible

Absorption
~597 nm

π → π* transition of

the conjugated azo

chromophore system.

This band is

responsible for the

dye's color.

[4][5]

Secondary UV

Absorption
~310 - 390 nm

π → π* transitions

within the aromatic

rings (naphthalene

and benzene

structures).

[4]

Table 2.2: Fourier-Transform Infrared (FT-IR)
Spectroscopy Data
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Wavenumber (cm⁻¹) Vibrational Mode Assignment Citation

~3445
O-H and N-H

Stretching

Stretching vibrations

of hydroxyl and amine

functional groups.

[5]

~2917 - 2850 C-H Stretching

Asymmetric and

symmetric stretching

of methyl (–CH₃) and

methylene (–CH₂)

groups.

[5]

~1603 C=C Stretching
Aromatic ring

stretching.
[5]

~1450 N=N Stretching

Azo bond stretching,

characteristic of the

chromophore.

[5]

~1026 S=O Stretching

Symmetric stretching

of sulfonate (–SO₃⁻)

or sulfoxide groups.

[5]

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample matrix.

UV-Visible (UV-Vis) Spectroscopy
This technique is primarily used for quantitative analysis and to monitor decolorization during

degradation studies.

Methodology:

Sample Preparation: Prepare a stock solution of Reactive Black 31 (e.g., 100 mg/L) in

deionized water. Create a series of dilutions (e.g., 5, 10, 20, 40, 60 mg/L) to generate a

calibration curve.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the samples across a wavelength range of 200-800 nm using a 1 cm

path length quartz cuvette.[6] Use deionized water as a blank reference.

Analysis: Identify the wavelength of maximum absorbance (λmax) in the visible region (~597

nm).[4][5] Record the absorbance values at this λmax for all standards. Plot absorbance

versus concentration to create a calibration curve according to Beer-Lambert Law. This curve

can then be used to determine the concentration of unknown samples.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups within the dye molecule and to track

chemical changes during degradation, such as the cleavage of the azo bond.

Methodology:

Sample Preparation: For solid samples, mix a small amount of the dye powder with dry

potassium bromide (KBr) and press it into a thin pellet. Alternatively, for Attenuated Total

Reflectance (ATR-FTIR), place the powder directly onto the ATR crystal.[7]

Instrumentation: Use an FT-IR spectrometer equipped with a suitable detector (e.g., DTGS).

Data Acquisition: Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).[8] A

minimum of 32 scans are typically co-added to improve the signal-to-noise ratio at a

resolution of 4 cm⁻¹.

Analysis: Analyze the resulting spectrum to identify characteristic absorption bands

corresponding to the functional groups of the dye (e.g., N=N, S=O, O-H, aromatic C=C).[5]

During degradation studies, the disappearance of the azo peak (~1450 cm⁻¹) and the

appearance of new peaks (e.g., corresponding to amines) can confirm the breakdown of the

chromophore.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the

chemical environment of ¹H and ¹³C nuclei.
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Methodology:

Sample Preparation: Dissolve 5-30 mg of the dye in 0.6-0.7 mL of a suitable deuterated

solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).[10] Ensure the sample is fully dissolved

and filter it into a 5 mm NMR tube to remove any particulate matter.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. For ¹³C, a proton-decoupled

experiment is standard. Other experiments like DEPT can be used to differentiate between

CH, CH₂, and CH₃ groups.

Analysis: The ¹H NMR spectrum will show signals in the aromatic region corresponding to

the protons on the benzene and naphthalene rings. The ¹³C NMR spectrum will show a

greater number of signals, corresponding to each unique carbon atom in the molecule. Due

to the complexity of the molecule, 2D NMR techniques (e.g., COSY, HSQC) may be

necessary for full structural assignment.

Mass Spectrometry (MS)
MS is used to determine the molecular weight of the dye and to elucidate its structure through

fragmentation analysis.

Methodology:

Sample Preparation: Prepare a dilute solution of the dye (e.g., 1-10 µg/mL) in a suitable

solvent system, such as a water/acetonitrile mixture.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is commonly used for analyzing sulfonated azo dyes.[11] ESI is a soft ionization technique

that is well-suited for large, polar, and thermally labile molecules.

Data Acquisition: Acquire spectra in negative ion mode, as the sulfonate groups are readily

deprotonated to form negative ions [M-xH]ˣ⁻.[12] For structural analysis, perform tandem MS

(MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation

(CID).
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Analysis: The full scan mass spectrum will confirm the molecular weight of the dye. The

MS/MS spectrum will show characteristic fragment ions. For sulfonated azo dyes, common

fragmentation pathways include the cleavage of the azo bond and the neutral loss of SO₃

(80 Da).[12][13] This fragmentation pattern provides valuable information for confirming the

structure of the dye and identifying its degradation products.[14][15]

Visualizations
The following diagrams illustrate key workflows and concepts relevant to the spectroscopic

analysis of Reactive Black 31.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of dyes.
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Illustrative Azo Dye Degradation Pathway

Aromatic₁-N=N-Aromatic₂
(Reactive Black 31)

Reductive Cleavage
of Azo Bond
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(Aromatic Amine 1)
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Caption: A simplified pathway for the degradation of an azo dye.

Key Structural Features of a Reactive Dye
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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